(2-Nitrosopropan-2-yl)benzene (2-Nitrosopropan-2-yl)benzene
Brand Name: Vulcanchem
CAS No.: 3276-39-9
VCID: VC20670542
InChI: InChI=1S/C9H11NO/c1-9(2,10-11)8-6-4-3-5-7-8/h3-7H,1-2H3
SMILES:
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

(2-Nitrosopropan-2-yl)benzene

CAS No.: 3276-39-9

Cat. No.: VC20670542

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

(2-Nitrosopropan-2-yl)benzene - 3276-39-9

Specification

CAS No. 3276-39-9
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 2-nitrosopropan-2-ylbenzene
Standard InChI InChI=1S/C9H11NO/c1-9(2,10-11)8-6-4-3-5-7-8/h3-7H,1-2H3
Standard InChI Key LOXVJVLBNCBQDF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC=CC=C1)N=O

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

(2-Nitrosopropan-2-yl)benzene features a tert-nitroso group (-NO) bonded to a central carbon atom of a propane backbone, which is itself substituted with a benzene ring at the same carbon (Figure 1). This configuration contrasts with its nitro analog, 2-nitropropan-2-ylbenzene, which contains a nitro (-NO₂) group . The nitroso group’s resonance stabilization and planar geometry impart unique reactivity, particularly in cycloaddition and ene reactions .

Molecular Formula: C₉H₁₁NO
Molecular Weight: 149.19 g/mol (theoretical)
Key Structural Features:

  • Steric hindrance from the geminal benzene and nitroso groups.

  • Partial double-bond character in the N-O bond (bond length ~1.21 Å) .

Synthetic Methodologies

Historical Context and Precursors

While direct synthesis of (2-nitrosopropan-2-yl)benzene is sparsely documented, analogous nitroso compounds are typically derived from:

  • Oxidation of Amines: Tertiary amines like (2-aminopropan-2-yl)benzene may undergo oxidation using peracids (e.g., mCPBA) .

  • Reduction of Nitro Compounds: Catalytic hydrogenation of 2-nitropropan-2-ylbenzene (CAS 3457-58-7 ) could yield the nitroso derivative, though over-reduction to amines is a common side reaction.

  • Nitroso Ene Reactions: As demonstrated in the context of intramolecular reactions, nitroso intermediates form transiently during the oxidation of oximes or hydroxylamines .

Physicochemical Properties

Experimental and Theoretical Data

Limited experimental data exist for (2-nitrosopropan-2-yl)benzene. Extrapolations from similar nitroso compounds and its nitro analog (CAS 3457-58-7 ) suggest:

PropertyValue (Nitroso Compound)Value (Nitro Analog)
Boiling PointNot reportedNot reported
Melting PointNot reportedNot reported
LogP~2.7 (estimated)2.72160
SolubilityLow in waterLow in water
StabilityAir-sensitiveStable under inert conditions

The nitroso variant’s instability under ambient conditions necessitates storage at low temperatures and exclusion of light .

Reactivity and Applications

Cycloaddition Chemistry

Nitrones derived from nitroso compounds undergo regioselective cycloadditions with alkenes or alkynes, enabling access to heterocycles like isoxazolidines—a motif prevalent in pharmaceuticals .

Future Directions

  • Stabilization Strategies: Encapsulation or derivatization to enhance nitroso compound stability.

  • Catalytic Asymmetric Synthesis: Leveraging organocatalysts (e.g., L-proline) for enantioselective nitroso-ene reactions .

  • Biological Screening: Evaluating nitrone derivatives as kinase inhibitors or antimicrobial agents.

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